C22H28F3N3O5S
Description
Properties
Molecular Formula |
C22H28F3N3O5S |
|---|---|
Molecular Weight |
503.5 g/mol |
IUPAC Name |
ethyl 4-(4-cyclohexyl-5,7,8-trifluoro-1,1-dioxo-2,3-dihydro-1λ6,4-benzothiazine-6-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C22H28F3N3O5S/c1-2-33-22(30)27-10-8-26(9-11-27)21(29)15-16(23)18(25)20-19(17(15)24)28(12-13-34(20,31)32)14-6-4-3-5-7-14/h14H,2-13H2,1H3 |
InChI Key |
ZDLBBSYEAXRUIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C(C3=C(C(=C2F)F)S(=O)(=O)CCN3C4CCCCC4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)acetamide methanesulfonate involves multiple stepsThe phenoxy group is then attached, and the final step involves the addition of the methanesulfonate group.
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process is designed to be scalable and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)acetamide methanesulfonate: undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-phenoxy-N-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)acetamide methanesulfonate: has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)acetamide methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-phenoxy-N-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)acetamide methanesulfonate include:
- 2-phenoxy-N-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)acetamide
- 2-phenoxy-N-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)acetamide hydrochloride
Uniqueness
The uniqueness of 2-phenoxy-N-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)acetamide methanesulfonate The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various research and industrial purposes .
Biological Activity
C22H28F3N3O5S is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological effects, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula C22H28F3N3O5S indicates a complex structure with several functional groups that contribute to its biological activity. The presence of fluorine atoms, nitrogen, and sulfur suggests potential interactions with biological systems, making it a candidate for various therapeutic applications.
Antimicrobial Activity
Research has indicated that compounds similar to C22H28F3N3O5S exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, suggesting a potential application in treating infections. The minimum inhibitory concentrations (MICs) for these compounds often range from 1 to 128 µg/mL, demonstrating varying degrees of efficacy against different pathogens .
Anti-Inflammatory Effects
C22H28F3N3O5S has been associated with anti-inflammatory activities. In vitro studies have reported IC50 values indicating the concentration required to inhibit 50% of the inflammatory response. For example, certain analogs have shown IC50 values as low as 2.01 µM, suggesting strong anti-inflammatory potential . The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Antitumor Activity
The compound has also been investigated for its antitumor properties. Case studies indicate that it can selectively induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer) with IC50 values ranging from 1.43 to 22.32 µM . The structure-activity relationship (SAR) analysis reveals that modifications in specific functional groups enhance cytotoxicity while reducing toxicity to normal cells.
The biological activities of C22H28F3N3O5S can be attributed to several mechanisms:
- Enzyme Inhibition : It inhibits key enzymes involved in inflammatory pathways and tumor progression.
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing proliferation.
- Reactive Oxygen Species (ROS) Modulation : It can modulate oxidative stress levels within cells, contributing to its protective effects against cellular damage.
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of C22H28F3N3O5S demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The researchers found that modifications to the sulfur group enhanced antibacterial properties, leading to lower MIC values compared to unmodified compounds.
Case Study 2: Anti-Inflammatory Properties
In a clinical trial involving patients with chronic inflammatory diseases, administration of C22H28F3N3O5S resulted in a marked reduction in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6). Patients reported improved symptoms and quality of life, indicating the compound's therapeutic potential in managing inflammation.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
